molecular formula C14H18BrNO2 B13089487 Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate CAS No. 1131594-58-5

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate

Cat. No.: B13089487
CAS No.: 1131594-58-5
M. Wt: 312.20 g/mol
InChI Key: MDDZJPQWMCQCAT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is a chemical compound with the following structure:

Structure: C17H20BrNO2\text{Structure: } \text{C}_{17}\text{H}_{20}\text{BrNO}_2 Structure: C17​H20​BrNO2​

This compound belongs to the class of benzoate derivatives and contains a bromine atom attached to the benzene ring. It also features an ethyl ester group and a pyrrolidine ring.

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate involves several steps. One common synthetic route includes the bromination of 3-(2-methylpyrrolidin-1-yl)benzoic acid followed by esterification with ethanol. The reaction proceeds as follows:

    Bromination: 3-(2-methylpyrrolidin-1-yl)benzoic acid reacts with bromine to introduce the bromine atom at the benzylic position.

    Esterification: The resulting brominated intermediate is then treated with ethanol and an acid catalyst to form the desired ethyl ester.

Industrial Production: While there isn’t a specific industrial production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods described above.

Chemical Reactions Analysis

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate can undergo various chemical reactions:

    Substitution Reactions: The bromine atom at the benzylic position makes it susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.

    Oxidation: Oxidation of the alcohol group can lead to the formation of the corresponding carboxylic acid.

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or acid.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major products depend on the specific reaction conditions.

Scientific Research Applications

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its structural features.

    Biological Studies: Investigating its interactions with biological targets.

    Industry: Used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is unique in its structure, similar compounds include other benzoate derivatives with different substituents.

Properties

CAS No.

1131594-58-5

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate

InChI

InChI=1S/C14H18BrNO2/c1-3-18-14(17)11-6-7-13(12(15)9-11)16-8-4-5-10(16)2/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

MDDZJPQWMCQCAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2C)Br

Origin of Product

United States

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